Phenylalanine, 3-iodo-alpha-methyl-

Description

Historical Trajectory of Amino Acid Analog Development for Biomedical Applications

The journey of amino acid analog development is intrinsically linked to the evolution of our understanding of protein structure and function. Early in the 20th century, the discovery of the fundamental amino acids laid the groundwork for subsequent investigations into their roles in biological systems. acs.org The initial production of amino acids for research and industrial purposes began with extraction from natural protein hydrolysates. nih.gov However, the desire to understand and manipulate biological pathways spurred the chemical synthesis of non-natural or "unnatural" amino acids.

This endeavor gained significant momentum with the advent of techniques for peptide synthesis, which allowed for the precise incorporation of these modified building blocks into peptide chains. researchgate.net The development of radiolabeled amino acid analogs has been particularly impactful, providing a means to non-invasively image and study metabolic processes in living organisms using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). benthamscience.combenthamdirect.comnih.govnih.gov This has been especially valuable in oncology, where the increased amino acid transport in tumor cells can be exploited for diagnostic imaging. benthamscience.combenthamdirect.comnih.govresearchgate.net The continuous refinement of synthetic methods and the expansion of the catalog of available amino acid analogs have opened up new frontiers in drug discovery, protein engineering, and the fundamental study of cellular processes. creative-proteomics.com

Mechanistic Rationale for Alpha-Methyl Substitution in Amino Acid Probes

The introduction of a methyl group at the alpha-carbon of an amino acid, a process known as alpha-methylation, is a strategic modification employed to enhance the utility of these molecules as research probes and therapeutic candidates. This seemingly minor structural alteration has profound effects on the chemical and biological properties of the amino acid.

One of the primary benefits of alpha-methylation is the increased resistance to enzymatic degradation. enamine.netiris-biotech.de The steric hindrance provided by the alpha-methyl group can prevent or slow down the cleavage of peptide bonds by proteases, thereby increasing the in vivo stability and bioavailability of peptide-based drugs. enamine.netnih.govkennesaw.edu

Furthermore, alpha-methylation restricts the conformational flexibility of the amino acid residue. enamine.netnih.gov This constraint can help to stabilize specific secondary structures in peptides, such as helices, which can be crucial for their biological activity and binding affinity to their targets. enamine.netnih.gov By reducing the number of accessible conformations, researchers can design peptides with more defined three-dimensional structures, leading to improved selectivity and potency. enamine.net

In the context of neurotransmitter research, alpha-methylated amino acids like alpha-methyl-p-tyrosine and alpha-methyl-DOPA have been instrumental as enzyme inhibitors, helping to elucidate the pathways of catecholamine biosynthesis. wikipedia.org The alpha-methyl group can interfere with the binding of the natural substrate to the enzyme's active site, leading to a reduction in the production of downstream signaling molecules. This inhibitory action allows for the controlled perturbation of specific metabolic pathways, providing valuable insights into their function.

Overview of "Phenylalanine, 3-iodo-alpha-methyl-" as a Model Compound in Research

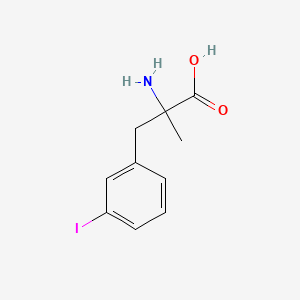

"Phenylalanine, 3-iodo-alpha-methyl-," also known as 3-iodo-alpha-methyl-phenylalanine, serves as a significant model compound in biomedical research, particularly in the development of radiolabeled probes for medical imaging. nih.govresearchgate.net This compound combines the key features of an alpha-methyl group with the presence of an iodine atom on the phenyl ring. The iodine atom can be replaced with a radioactive isotope of iodine (e.g., I-123 or I-131), transforming the molecule into a tracer that can be detected by SPECT imaging. nih.govresearchgate.net

Stereoisomeric Considerations and Nomenclatural Specificity

As with all alpha-methylated amino acids, "Phenylalanine, 3-iodo-alpha-methyl-" possesses a chiral center at the alpha-carbon, leading to the existence of two stereoisomers: (S)-2-amino-3-(3-iodophenyl)propanoic acid (the L-form) and (R)-2-amino-3-(3-iodophenyl)propanoic acid (the D-form). nih.gov The biological activity of these isomers can differ significantly, as biological systems, particularly enzymes and transporters, often exhibit a high degree of stereoselectivity. For instance, the L-isomers of amino acids are the naturally occurring forms and are typically the preferred substrates for protein synthesis and many metabolic pathways.

The nomenclature for this compound can vary, with synonyms including 3-iodo-L-phenylalanine (when referring to the L-isomer without the alpha-methyl group), m-iodo-L-phenylalanine, and H-Phe(3-I)-OH. nih.gov When the alpha-methyl group is present, it is crucial to specify the stereochemistry, such as L-3-iodo-alpha-methyl-phenylalanine.

Comparative Research Context with Alpha-Methylated Tyrosine Analogs

The research on "Phenylalanine, 3-iodo-alpha-methyl-" is often contextualized by comparison with its close structural relative, L-3-[123I]iodo-alpha-methyl-tyrosine (IMT). nih.govresearchgate.net Both are alpha-methylated amino acid analogs used as radiotracers for SPECT imaging, particularly for the diagnosis of brain tumors like gliomas. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-iodophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYLCZQGMUWCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)I)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309466 | |

| Record name | 3-Iodo-α-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20846-40-6 | |

| Record name | 3-Iodo-α-methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20846-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-α-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Radiochemical Methodologies for Phenylalanine, 3 Iodo Alpha Methyl

Precursor Synthesis Strategies for Iodinated Alpha-Methylated Phenylalanine Frameworks

The synthesis of the core alpha-methylated phenylalanine structure is a critical first step before the introduction of iodine. These unnatural amino acids provide steric hindrance that can enhance the stability of peptide-based therapeutics by making them less recognizable to proteases. kennesaw.edu A common strategy involves the Strecker synthesis or variations of the Bucherer-Bergs reaction, starting from a suitable phenylacetone (B166967) precursor. Another approach is the alkylation of a glycine (B1666218) enolate equivalent protected with a chiral auxiliary to ensure the correct stereochemistry at the alpha-carbon.

More advanced methods have been developed to construct these frameworks. For instance, α,α-methylated tyrosine and phenylalanine precursors have been successfully synthesized for use in peptide treatments. kennesaw.edu One patented method describes the resolution of an α-halo-α-(substituted-benzyl)propionic acid into its L- and D-isomers, followed by treatment with ammonia (B1221849) to form the desired L-α-methyl-phenylalanine derivative. google.com Additionally, synthetic routes starting from readily available amino acids like serine have been employed. The synthesis can begin with the esterification of N-protected serine, followed by an Appel iodination to create a β-iodoalanine intermediate, which can then be used in cross-coupling reactions. nih.gov Another innovative strategy uses α-keto acid precursors (phenylpyruvic acid derivatives) which can be converted into the corresponding amino acid within a host organism like E. coli, circumventing the need for complex chiral synthesis of the final amino acid product. nih.gov

Selective Iodination Techniques for Phenylalanine, 3-iodo-alpha-methyl-

Achieving regioselective iodination at the meta-position (C-3) of the alpha-methylated phenylalanine framework is crucial. Various techniques have been developed, leveraging different chemical principles to install the iodine atom precisely.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (SEAr) is a direct method for iodinating the electron-rich phenyl ring. A classic approach involves using a mixture of iodic acid (HIO₃, often generated in situ from NaIO₃) and molecular iodine (I₂). nih.gov This method, while effective, can sometimes lead to the formation of di-iodinated side products. nih.gov

For radiolabeling, oxidative iodination methods are common. These involve an oxidizing agent that converts radioiodide (e.g., [¹²³I]⁻, [¹²⁵I]⁻) into an electrophilic iodine species (I⁺). Common oxidizing agents include Chloramine-T and Iodogen. iaea.orgrevvity.com The Iodogen method is often considered milder as the oxidizing agent is water-insoluble, potentially reducing damage to sensitive substrates. revvity.com N-iodosuccinimide (NIS) is another source of electrophilic iodine, and its reactivity can be enhanced by a silver(I) triflimide catalyst, allowing for rapid and clean monoiodination of activated aromatic rings. acs.org

A highly efficient and regioselective method for introducing radioiodine is iododestannylation. nih.gov This two-step process involves first creating an organotin precursor, such as a trialkylstannyl derivative, at the desired position on the phenyl ring. The C-Sn bond is then cleaved by an electrophilic radioiodine species, resulting in ipso-substitution with the iodine isotope under mild conditions. nih.govebi.ac.uk

Nucleophilic Displacement and Isotopic Exchange Reactions

Nucleophilic substitution offers an alternative pathway, particularly for radioiodination. This typically involves a halogen exchange (Finkelstein-type) reaction where a precursor bearing a good leaving group, such as bromine or another halogen, is displaced by a nucleophilic radioiodide anion. nih.govacs.org These reactions are fundamental for incorporating iodine radionuclides into organic molecules. nih.gov Isotopic exchange, where a non-radioactive iodine atom is swapped for a radioisotope, can also be used, though it often results in products with lower specific activity.

Metal-Catalyzed Halogenation Protocols (e.g., Copper-Mediated)

Metal catalysis significantly enhances the efficiency and scope of iodination reactions. Copper(I)-assisted nucleophilic exchange has proven to be a powerful method for synthesizing iodinated phenylalanines from their bromo-analogues. nih.govresearchgate.net The copper(I) is believed to form an intermediate complex with the aryl halide, facilitating the nucleophilic attack by the iodide. nih.gov This technique has been optimized to achieve yields consistently over 74% for the synthesis of 2-iodo-L-phenylalanine and is suitable for both non-radioactive ("cold") synthesis and the preparation of radiolabeled kits. nih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, are also integral to the synthesis of complex phenylalanine derivatives. nih.govnih.gov While often used to form carbon-carbon bonds, these methodologies can be adapted for halogenation or use halogenated precursors. More recently, palladium-mediated C-H activation has emerged as a novel strategy for direct radioiodination, using a directing group to form a palladacycle intermediate that then reacts with an iodine source like [¹²⁵I]NIS. acs.org

Radiosynthetic Procedures for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) Applications

The synthesis of 3-iodo-alpha-methyl-phenylalanine is often geared towards its use as a radiotracer. The choice of iodine isotope and the labeling method are dictated by the intended imaging modality.

Incorporation of Radioiodine Isotopes (e.g., Iodine-123, Iodine-125)

Several iodine radioisotopes are used in biomedical applications, each with distinct properties. nih.gov

Iodine-123 (¹²³I) : A γ-emitter with a half-life of 13.22 hours and a principal photon energy of 159 keV, making it ideal for SPECT imaging. nih.gov Its relatively short half-life necessitates rapid synthesis and administration. nih.gov L-3-[¹²³I]iodo-α-methyltyrosine ([¹²³I]IMT), a closely related compound, is well-established for SPECT imaging of tumors. researchgate.netmdpi.com The synthesis of ¹²³I-labeled compounds often employs electrophilic iodination of stannylated precursors using an oxidizing agent like Chloramine-T, which can yield high radiochemical purity.

Iodine-125 (¹²⁵I) : With a longer half-life of 59.4 days, ¹²⁵I emits low-energy gamma and X-rays. nih.gov While not optimal for clinical imaging due to its low photon energy, it is widely used in preclinical research for in vitro assays, biodistribution studies, and autoradiography because of its convenient half-life. nih.govmdpi.com The synthesis of ¹²⁵I-labeled compounds can be achieved through various methods, including the Cu(I)-assisted nucleophilic exchange on a bromo-precursor or electrophilic iododestannylation of an organotin precursor. ebi.ac.uknih.govmdpi.com

The general workflow for radiosynthesis involves reacting a precursor molecule with the chosen radioiodide under optimized conditions. For example, the radiosynthesis of [¹²³I]IMT has been achieved with a radiochemical yield of 88% using Iodobeads as the oxidizing agent. iaea.org Following the reaction, the radiolabeled product must be purified, typically using High-Performance Liquid Chromatography (HPLC) or solid-phase extraction cartridges, to ensure high radiochemical purity before use. nih.gov

Table 1: Key Reaction Conditions for Iodination This table is interactive. You can sort and filter the data.

| Method | Precursor | Reagents | Catalyst | Typical Yield | Reference |

|---|---|---|---|---|---|

| Electrophilic Iodination | L-Phenylalanine | NaIO₃, I₂, H₂SO₄/AcOH | - | Good | nih.gov |

| Oxidative Radioiodination | α-Methyltyrosine | Na[¹²³I], Iodobead | - | 88% | iaea.org |

| Nucleophilic Halogen Exchange | 2-Bromo-L-phenylalanine | NaI, CuSO₄, SnSO₄ | Cu(I) | >74% | nih.gov |

| Iododestannylation | N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester | Na[¹²⁴I], Chloramine-T | - | High | researchgate.net |

| Pd-Catalyzed C-H Activation | N-Acylsulfonamide derivative | [¹²⁵I]NIS | Palladium Acetate | 44-91% | acs.org |

Table 2: Properties of Relevant Iodine Radioisotopes This table is interactive. You can sort and filter the data.

| Isotope | Half-Life | Decay Mode | Principal Emission Energy | Primary Application | Reference |

|---|---|---|---|---|---|

| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture | 159 keV (γ) | SPECT Imaging | nih.gov |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission (β⁺), EC | 511 keV (from β⁺) | PET Imaging | nih.govmdpi.com |

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | 35.5 keV (γ) | Preclinical Research | nih.gov |

| Iodine-131 (¹³¹I) | 8.02 days | Beta Emission (β⁻) | 364 keV (γ) | Radiotherapy, SPECT | nih.govmdpi.com |

Strategies for Radiolabeling with Alternative Halogen Radionuclides (e.g., Fluorine-18 (B77423), Bromine-76) in Analog Development

The development of positron emission tomography (PET) imaging agents often involves the use of alternative halogen radionuclides beyond iodine isotopes to leverage different half-lives and imaging characteristics. For analogs of 3-iodo-alpha-methyl-phenylalanine, radiolabeling with fluorine-18 (¹⁸F) and bromine-76 (B1195326) (⁷⁶Br) presents viable strategies for creating novel radiotracers.

Fluorine-18 (¹⁸F) Labeling Strategies:

Fluorine-18 is a favored radionuclide for PET due to its optimal half-life (109.7 minutes) and low positron energy (635 keV), which contribute to high-resolution images. nih.gov The introduction of ¹⁸F into amino acid analogs can be achieved through several methods:

Nucleophilic Aromatic Substitution (SₙAr): This is a traditional and widely used method for ¹⁸F-labeling of aromatic amino acids. nih.gov The process involves the displacement of a good leaving group, such as a nitro group (-NO₂), a trimethylammonium salt (-N⁺Me₃), or a halogen, by [¹⁸F]fluoride. nih.gov For an analog of 3-iodo-alpha-methyl-phenylalanine, a precursor would be synthesized with an appropriate leaving group on the phenyl ring. The reaction typically requires high temperatures and the presence of a phase-transfer catalyst like Kryptofix 222 (K₂₂₂). nih.gov

Copper-Mediated Radiofluorination: This has emerged as a powerful technique for labeling electron-rich aromatic rings that are not amenable to traditional SₙAr reactions. nih.gov Precursors for this method often involve boronic esters (e.g., pinacol (B44631) boronate esters) or triarylstannanes. The reaction is catalyzed by a copper complex, which facilitates the incorporation of [¹⁸F]fluoride. This strategy offers the potential for milder reaction conditions compared to SₙAr.

Iodonium (B1229267) Salt Precursors: Aryliodonium salts are highly reactive precursors for radiofluorination. The reaction with [¹⁸F]fluoride is often rapid and can be performed under relatively mild conditions. The addition of radical scavengers like TEMPO can significantly improve the radiochemical yield by preventing the decomposition of the iodonium salt precursor. nih.gov

Prosthetic Group Labeling: An alternative to direct fluorination is the use of ¹⁸F-labeled prosthetic groups. Small, reactive molecules are first radiolabeled with ¹⁸F and then conjugated to the amino acid. This multi-step approach can be advantageous when direct labeling is challenging or results in low yields. nih.gov

Bromine-76 (⁷⁶Br) Labeling Strategies:

Bromine-76 is another positron-emitting radionuclide (t₁/₂ = 16.2 h) that can be used for PET imaging. Its longer half-life compared to ¹⁸F allows for the study of slower biological processes.

Electrophilic Destannylation: A common method for introducing radiobromine into aromatic rings is through electrophilic substitution on an organotin precursor, typically a trialkylstannyl derivative. The precursor is reacted with a source of electrophilic radiobromine, such as [⁷⁶Br]Br⁻ oxidized with an agent like N-chlorosuccinimide (NCS).

Demercuration and Deboronation: Similar to destannylation, organomercury or organoboron precursors can be used for electrophilic radiobromination. These methods involve the cleavage of a carbon-metal or carbon-boron bond by an electrophilic bromine species.

Copper-Assisted Nucleophilic Substitution: Analogous to radioiodination, a copper(I)-assisted nucleophilic exchange of a bromo or iodo precursor with radiobromide can be employed. This method is particularly useful for preparing radiobrominated compounds from readily available halogenated precursors.

| Radionuclide | Half-life | Common Labeling Precursors | Key Strategies |

| Fluorine-18 | 109.7 min | Nitro-substituted arenes, Trimethylammonium salts, Boronic esters, Iodonium salts | Nucleophilic Aromatic Substitution (SₙAr), Copper-Mediated Fluorination, Use of Iodonium Salt Precursors |

| Bromine-76 | 16.2 h | Trialkylstannyl derivatives, Organomercury compounds, Organoboron compounds | Electrophilic Destannylation, Demercuration, Deboronation |

Enantioselective Synthesis and Chiral Resolution Techniques for L- and D-Isomers

The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure L- and D-isomers of 3-iodo-alpha-methyl-phenylalanine is crucial for their evaluation as potential imaging agents. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.

Enantioselective Synthesis:

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a specific enantiomer in excess. wikipedia.org This is achieved by using a chiral influence during the reaction, such as a chiral catalyst, a chiral auxiliary, or a chiral reagent. wikipedia.orgicjs.us

Asymmetric Alkylation of Glycine Equivalents: A prominent method for the asymmetric synthesis of α-alkylated amino acids is the alkylation of a glycine Schiff base using a chiral phase-transfer catalyst. The O'Donnell phase-transfer catalysis method, for instance, utilizes a cinchonine-derived catalyst to direct the alkylation of a benzophenone-derived Schiff base of glycine tert-butyl ester. researchgate.net This approach allows for the stereoselective introduction of the α-methyl group.

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the amino acid precursor. The auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched amino acid.

Biocatalysis: Enzymes are highly stereoselective catalysts and can be employed for the synthesis of chiral amino acids. For example, transaminases can be used to convert an α-keto acid precursor into the corresponding amino acid with high enantiomeric excess.

Chiral Resolution:

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. icjs.us

Diastereomeric Salt Formation: This is a classical resolution technique that involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. researchgate.netnih.gov Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. icjs.us For an amino acid like 3-iodo-alpha-methyl-phenylalanine, a chiral base (e.g., brucine, strychnine, or a chiral amine) can be used to form diastereomeric salts.

Enzymatic Resolution: Enzymes can also be used to resolve racemic mixtures. For instance, an acylase can selectively hydrolyze the N-acetyl derivative of one enantiomer in a racemic mixture, allowing for the separation of the free amino acid (one enantiomer) from the unreacted N-acetylated amino acid (the other enantiomer).

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate enantiomers. researchgate.net The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. This technique can be used for both analytical and preparative-scale separations.

| Technique | Principle | Example |

| Asymmetric Alkylation | A chiral catalyst directs the addition of an alkyl group to a prochiral substrate. | O'Donnell phase-transfer catalysis using a cinchonine-derived catalyst for the alkylation of a glycine Schiff base. researchgate.net |

| Diastereomeric Salt Formation | A racemic mixture is reacted with a chiral resolving agent to form diastereomers, which are then separated based on different physical properties. | Resolution of a racemic amino acid using a chiral base like (R)-(+)-benzyl-1-phenylethylamine to form diastereomeric salts that are separated by crystallization. nih.gov |

| Chiral HPLC | Enantiomers are separated based on their differential interactions with a chiral stationary phase. | Separation of L- and D-amino acid enantiomers on a column packed with a chiral selector. researchgate.net |

Analytical Validation of Radiochemical Purity and Determination of Specific Activity

The quality control of radiopharmaceuticals is essential to ensure their suitability for in vivo use. This includes the validation of analytical methods to determine radiochemical purity and specific activity. unm.edutubitak.gov.tr

Analytical Validation of Radiochemical Purity:

Radiochemical purity is defined as the proportion of the total radioactivity present in the desired chemical form. unm.edu High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most common techniques for its determination. tubitak.gov.trnih.gov

The validation of these analytical methods typically involves assessing the following parameters:

Specificity: The ability of the method to separate the desired radiolabeled compound from potential radiochemical impurities (e.g., unreacted radionuclide, other radiolabeled byproducts) and chemical impurities. unm.edunih.gov This is often demonstrated by co-injecting the radiolabeled product with a non-radioactive reference standard (the "cold" compound) to confirm the identity of the main radioactive peak. unm.edunih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. tubitak.gov.tr

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known amounts of impurities or by comparing the results to an independent method. unm.edu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation. tubitak.gov.tr

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. tubitak.gov.tr

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. tubitak.gov.tr

Determination of Specific Activity:

Specific activity is a measure of the amount of radioactivity per unit mass of the compound, typically expressed in units such as Curies per millimole (Ci/mmol) or Becquerels per micromole (Bq/µmol). unm.edu High specific activity is often desirable for receptor-based imaging agents to avoid saturation of the target sites with the non-radioactive ("carrier") form of the compound.

The determination of specific activity involves:

Measuring the total radioactivity in a sample using a dose calibrator.

Quantifying the mass of the compound in the same sample. This is typically done using a calibrated HPLC system with a UV detector, by comparing the peak area of the sample to a standard curve generated from known concentrations of the non-radioactive reference compound.

Dividing the total radioactivity by the quantified mass to obtain the specific activity.

| Parameter | Description |

| Radiochemical Purity | The proportion of the total radioactivity in the sample that is present as the desired radiopharmaceutical. unm.edu |

| Specific Activity | The amount of radioactivity per unit mass of the radiopharmaceutical. unm.edu |

| Specificity | The ability of an analytical method to differentiate and quantify the desired component in the presence of other components. unm.edunih.gov |

| Accuracy | The closeness of the measured value to the true value. unm.edu |

| Precision | The reproducibility of the measurement. tubitak.gov.tr |

Molecular and Cellular Pharmacodynamics of Phenylalanine, 3 Iodo Alpha Methyl

Investigations of Amino Acid Transporter System Interactions

The cellular uptake of amino acids is mediated by a variety of transport systems with distinct substrate specificities and transport mechanisms. The interaction of 3-iodo-alpha-methyl-phenylalanine with these transporters is a key determinant of its cellular pharmacokinetics.

L-type Amino Acid Transporter 1 (LAT1) Binding Affinity and Substrate Selectivity

The L-type amino acid transporter 1 (LAT1), a member of the solute carrier family 7 (SLC7A5), is a primary transporter for large neutral amino acids, including phenylalanine. nih.gov It functions as a sodium-independent obligatory exchanger, playing a critical role in nutrient delivery to cells, particularly in proliferating tissues and across the blood-brain barrier. nih.govnih.govsolvobiotech.com

Competitive inhibition assays are instrumental in characterizing the binding affinity of novel compounds to transporters. Studies have shown that 3-iodo-alpha-methyl-L-tyrosine (IMT), a structurally similar compound, is predominantly transported by the L-type amino acid transport system. nih.govnih.gov In human glioma cells, the transport of IMT via system L is correlated with the expression of the 4F2 antigen, a protein associated with this transport system. nih.gov

Inhibition experiments using HEK293 cells expressing human LAT1 have demonstrated that iodination at the 3-position of the phenylalanine ring, as in 3-iodo-phenylalanine, significantly increases the affinity for LAT1 compared to the parent amino acid, phenylalanine. nih.gov This suggests that the 3-iodo substitution enhances the interaction with the transporter's binding site. Furthermore, α-methyl-phenylalanine, another analogue, exhibits a preference for LAT1 over LAT2. nih.gov The introduction of an α-methyl group is tolerated by the LAT1 binding site. nih.gov

To further elucidate the binding characteristics, competitive inhibition studies with a range of endogenous and synthetic amino acids are crucial. For instance, in U266 human myeloma cells, the influx of 3-[¹²⁵I]iodo-L-alpha-methyltyrosine was significantly reduced by 2-aminobicyclo nih.govsolvobiotech.comsolvobiotech.comheptane-2-carboxylic acid (BCH), a known inhibitor of System L, indicating a strong interaction. nih.gov

Table 1: Competitive Inhibition of Amino Acid Transport

| Cell Line | Compound | Inhibitor | Inhibition (%) | Transport System Implicated |

|---|---|---|---|---|

| U266 Human Myeloma | 3-[¹²⁵I]iodo-L-alpha-methyltyrosine | BCH | 39.0 ± 3.3 | System L |

| U266 Human Myeloma | 2-[¹²⁵I]iodo-L-tyrosine | BCH | 66.3 ± 0.9 | System L |

| U266 Human Myeloma | 3-[¹²⁵I]iodo-L-alpha-methyltyrosine | Tryptophan (in presence of BCH) | 43.8 ± 3.5 | System T |

| U266 Human Myeloma | 2-[¹²⁵I]iodo-L-tyrosine | Tryptophan (in presence of BCH) | 15.3 ± 1.3 | System T |

LAT1 and LAT2 (SLC7A8) are two major isoforms of the L-type amino acid transporter with overlapping but distinct substrate specificities and tissue distributions. nih.gov While LAT1 prefers large, neutral amino acids, LAT2 has a broader substrate range that includes smaller neutral amino acids. solvobiotech.com

Research indicates that the 3-iodo substitution on phenylalanine enhances affinity for both LAT1 and LAT2, with the effect being more pronounced than that of the parent compound, phenylalanine. nih.gov In contrast, iodination at the 2-position of the benzene (B151609) ring confers selectivity towards LAT1. nih.gov The α-methyl group in α-methyl-phenylalanine also contributes to a higher selectivity for LAT1 over LAT2. nih.gov

Exploration of Engagement with Other Physiologically Relevant Amino Acid Transport Systems (e.g., System B⁰, System A, System ASC)

Beyond the L-type transporters, other systems such as System B⁰, System A, and System ASC play significant roles in amino acid transport. System B⁰ (ATB⁰,⁺) is a sodium- and chloride-dependent transporter for neutral amino acids. System A is a sodium-dependent transporter for small, non-branched neutral amino acids, and System ASC is a sodium-dependent transporter for small neutral amino acids like alanine, serine, and cysteine.

Studies on the related compound 3-[¹²⁵I]iodo-L-alpha-methyltyrosine in U266 human myeloma cells have revealed the involvement of not only System L but also System T, an aromatic amino acid transporter, in its cellular uptake. nih.gov This was evidenced by the further reduction in uptake by tryptophan after inhibition of System L with BCH. nih.gov In DLD-1 colon cancer cells, the transport of 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine was confirmed to be predominantly mediated by LAT1. nih.gov

Correlation between Transporter Gene and Protein Expression Levels and Cellular Uptake Kinetics

The rate of cellular uptake of a compound is directly influenced by the expression levels of its transporters on the cell surface. A positive correlation has been demonstrated between the transport of 3-[¹²³I]iodo-alpha-methyl-L-tyrosine and the expression of the 4F2 antigen (CD98hc) in human glioma cells. nih.gov The 4F2hc is a heavy chain protein required for the localization and function of LAT1 at the plasma membrane. nih.gov This finding underscores that the abundance of the LAT1/4F2hc complex is a critical determinant of the cellular uptake of such amino acid analogues.

Resistance to Intracellular Metabolic Transformation

A key characteristic of certain synthetic amino acid analogues is their resistance to being incorporated into proteins or undergoing significant intracellular metabolism. This metabolic stability is often a result of structural modifications, such as the presence of an α-methyl group.

Studies have shown that less than 2% of the radioactivity from 3-[¹²⁵I]iodo-L-alpha-methyltyrosine and 2-[¹²⁵I]iodo-L-tyrosine was found in the acid-precipitable fraction of U266 human myeloma cells, and this percentage did not increase over time. nih.gov This indicates that these compounds are not significantly incorporated into proteins. nih.gov The α-methyl group in 3-iodo-alpha-methyl-phenylalanine sterically hinders the enzymatic machinery responsible for protein synthesis, thus conferring resistance to metabolic transformation. This resistance allows the compound to act as a tracer for amino acid transport activity itself, rather than reflecting downstream metabolic pathways. nih.gov

Assessment of Non-Incorporation into Cellular Proteins

The unique structural feature of Phenylalanine, 3-iodo-alpha-methyl-, specifically the presence of a methyl group on the alpha-carbon, fundamentally alters its interaction with the cellular protein synthesis machinery. Generally, α-methylated amino acids are not incorporated into polypeptide chains during translation. enamine.net This resistance to incorporation is a critical aspect of the compound's molecular behavior.

The cellular machinery for protein synthesis, including aminoacyl-tRNA synthetases and the ribosome, exhibits a high degree of specificity for the 20 proteinogenic amino acids. The substitution of the α-hydrogen with a methyl group creates steric hindrance that typically prevents the effective binding of α-methylated amino acids to the active sites of aminoacyl-tRNA synthetases. Consequently, the charging of the corresponding tRNA, a prerequisite for ribosomal incorporation, is inefficient or completely inhibited. researchgate.net

While recent advancements in synthetic biology have enabled the ribosomal incorporation of some N-methylated amino acids through engineered ribosomes and elongation factors, this is not a feature of native cellular systems. nih.govacs.org The primary role of α-methylation in peptide chemistry is, in fact, to confer resistance to proteolytic degradation and to stabilize specific peptide conformations, rather than to participate in protein synthesis. enamine.net Therefore, it is well-established that Phenylalanine, 3-iodo-alpha-methyl-, like other α-methylated amino acids, is not a substrate for protein synthesis and does not become part of cellular proteins.

Stability Evaluation against Enzymatic Decarboxylation by Aromatic L-amino Acid Decarboxylase (AADC)

Aromatic L-amino acid decarboxylase (AADC) is a key enzyme in the metabolic pathway of aromatic amino acids, responsible for the decarboxylation of substrates like L-DOPA and L-phenylalanine. wikipedia.org The stability of Phenylalanine, 3-iodo-alpha-methyl- against this enzymatic action is a crucial determinant of its biological half-life and mechanism of action.

Research has demonstrated that α-methylated amino acids, including α-methyl-L-phenylalanine, act as competitive inhibitors of AADC. oup.comtandfonline.com The presence of the α-methyl group interferes with the normal catalytic process of the enzyme. A study on the interaction of α-methyl-L-phenylalanine with AADC from Micrococcus percitreus revealed that while it inhibits the decarboxylation of L-tryptophan, it can also undergo a slow, enzyme-catalyzed reaction. This reaction is not a simple decarboxylation but a decarboxylation-dependent transamination. oup.comtandfonline.com

The products identified from the reaction of α-methyl-L-phenylalanine with AADC were methylbenzylketone and α-methyl-β-phenylethylamine, indicating a dual reaction pathway. tandfonline.com This process, however, leads to the inactivation of the enzyme, as the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor is converted to pyridoxamine (B1203002) phosphate (PMP) and dissociates from the enzyme. oup.comtandfonline.com The Ki value for the inhibition of L-tryptophan decarboxylation by α-methyl-DL-phenylalanine was determined to be 4.6 mM, indicating a moderate inhibitory potency. tandfonline.com This inherent stability against rapid decarboxylation, coupled with its inhibitory effect on AADC, is a significant feature of the pharmacodynamic profile of α-methylated phenylalanine analogs.

In Vitro Characterization of Cellular Uptake Mechanisms and Kinetics

The cellular uptake of Phenylalanine, 3-iodo-alpha-methyl- is a critical step for its biological activity. As an amino acid analog, its transport across the cell membrane is mediated by specific amino acid transport systems.

Time-Course Analyses of Tracer Accumulation in Cultured Cell Lines

Studies on the closely related compound, 3-[125I]iodo-α-methyl-L-tyrosine ([125I]IMT), in the human colon cancer cell line DLD-1, provide valuable insights into the time-dependent accumulation of α-methylated amino acid analogs. In these cells, the uptake of [125I]IMT was observed to be rapid, increasing quickly within the initial 10 minutes of incubation. Following this initial phase, the intracellular concentration of the tracer reached a steady state. kanazawa-u.ac.jp This rapid initial uptake followed by a plateau is characteristic of carrier-mediated transport systems becoming saturated.

Similarly, in vivo studies with 3-(123)I-Iodo-L-alpha-methyltyrosine in a rat tumor model showed that the accumulation in the tumor reached a plateau approximately 10 minutes after injection. nih.gov Given the structural similarity between IMT and Phenylalanine, 3-iodo-alpha-methyl-, it is highly probable that the latter exhibits a comparable time course of accumulation in cultured cells, characterized by a rapid initial uptake phase mediated by amino acid transporters.

Concentration-Dependent Uptake Profiling and Michaelis-Menten Parameters

The kinetics of cellular uptake for amino acid analogs can be described by Michaelis-Menten kinetics, which relates the rate of uptake to the substrate concentration. For [125I]IMT in DLD-1 colon cancer cells, the uptake in a sodium-free buffer was found to follow Michaelis-Menten kinetics. kanazawa-u.ac.jp The determined Michaelis constant (Km) was 78 μM, and the maximum velocity (Vmax) was 333 pmol/10^6 cells per minute. kanazawa-u.ac.jp The Km value represents the substrate concentration at which the transport rate is half of the Vmax, and a lower Km indicates a higher affinity of the transporter for the substrate.

Further research on phenylalanine analogs has shed light on the specific transporters involved. A study investigating the transport of various phenylalanine analogs by L-type amino acid transporter 1 (LAT1) and LAT2 provided kinetic parameters for α-methyl-phenylalanine (α-methyl-Phe) and 3-iodo-L-phenylalanine (3-I-Phe). nih.gov While not the exact compound of interest, these data offer a strong basis for understanding the transport of Phenylalanine, 3-iodo-alpha-methyl-. The study revealed that an iodo group at the 3-position of phenylalanine increases the affinity for both LAT1 and LAT2. nih.gov

Table 1: Kinetic Parameters of Phenylalanine Analogs for LAT1 and LAT2

| Compound | Transporter | Km (μM) | Vmax (relative to L-Phe) |

|---|---|---|---|

| α-methyl-Phe | LAT1 | 130 ± 20 | 1.0 |

| 3-I-Phe | LAT1 | 18 ± 2 | 0.5 |

| α-methyl-Phe | LAT2 | > 1000 | 0.2 |

| 3-I-Phe | LAT2 | 110 ± 10 | 1.0 |

Data adapted from a study on the structure-activity characteristics of phenylalanine analogs for LAT1 and LAT2. nih.gov

These findings suggest that Phenylalanine, 3-iodo-alpha-methyl- is likely transported with high affinity by LAT1 and with lower affinity by LAT2. The α-methyl group is known to enhance selectivity for LAT1 over LAT2. nih.gov

Elucidation of Efflux Pathways and Their Modulation

The net intracellular accumulation of a compound is determined by the balance between its influx and efflux. The efflux of amino acids and their analogs from cells is also a carrier-mediated process. The L-type amino acid transport system, which is a major route of entry for large neutral amino acids, functions as an antiporter, exchanging an extracellular amino acid for an intracellular one. nih.gov This bidirectional transport mechanism contributes to both the uptake and efflux of its substrates.

A study on 3-(123)I-Iodo-L-alpha-methyltyrosine demonstrated that the administration of a high dose of phenylalanine after the initial tracer accumulation induced a significant displacement of the tracer from the tumor. nih.gov This finding strongly suggests that the efflux of α-methylated amino acid analogs is mediated by amino acid transporters operating in an outward direction, likely through a competitive exchange mechanism. Preloading cells with other amino acids was also shown to increase the subsequent uptake of the tracer, a phenomenon attributed to the increased activity of the antiporter system. nih.gov

Facilitated transport systems, such as TAT1, LAT3, and LAT4, have been identified as mediating the net efflux of amino acids across cell membranes, such as the basal membrane of the placental syncytiotrophoblast. nih.gov While the specific transporters responsible for the efflux of Phenylalanine, 3-iodo-alpha-methyl- have not been definitively identified, it is evident that its efflux is an active, carrier-mediated process that can be modulated by the presence of other amino acids.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Phenylalanine, 3-iodo-alpha-methyl- |

| L-DOPA |

| L-phenylalanine |

| L-tryptophan |

| α-methyl-L-phenylalanine |

| methylbenzylketone |

| α-methyl-β-phenylethylamine |

| pyridoxal phosphate (PLP) |

| pyridoxamine phosphate (PMP) |

| 3-[125I]iodo-α-methyl-L-tyrosine ([125I]IMT) |

| 3-(123)I-Iodo-L-alpha-methyltyrosine |

| α-methyl-phenylalanine (α-methyl-Phe) |

Structure Activity Relationship Sar Studies of Phenylalanine, 3 Iodo Alpha Methyl and Derivatives

Contribution of the Alpha-Methyl Group to Amino Acid Transporter Affinity and Isoform Selectivity

The introduction of a methyl group at the alpha-carbon of phenylalanine derivatives significantly influences their interaction with amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). nih.gov This modification has been shown to enhance selectivity for LAT1 over other transporters like LAT2. nih.gov

Studies comparing α-methyl-phenylalanine with its parent compound, phenylalanine, have demonstrated that the α-methylated version exhibits a clear preference for LAT1 over LAT2. nih.gov This selectivity is a critical factor in the development of targeted therapies, as LAT1 is often overexpressed in cancer cells. nih.gov A compound that selectively targets LAT1 can deliver a therapeutic payload specifically to tumor tissues, minimizing off-target effects. nih.gov

Interestingly, other modifications that mimic the α-methyl group, such as the α-methylene moiety in bicyclic-phenylalanine, have also been shown to confer high LAT1 selectivity. nih.gov In some cases, these mimics can even lead to higher LAT1 affinity compared to α-methyl-phenylalanine, while maintaining a comparable transport velocity. nih.gov This highlights the importance of the steric and electronic properties of the substituent at the alpha position in modulating transporter interaction.

Positional Isomerism of Halogen Substitution (Ortho, Meta, Para) and its Influence on Biological Activity

The position of halogen substitution on the phenyl ring of phenylalanine analogs plays a critical role in determining their biological activity, particularly their affinity for amino acid transporters like LAT1 and LAT2. The ortho (position 2), meta (position 3), and para (position 4) isomers exhibit distinct interaction profiles with these transporters.

Research has shown that halogen substitution at the meta position (position 3) of phenylalanine derivatives generally enhances affinity for both LAT1 and LAT2. nih.gov This effect is often proportional to the size of the halogen, with larger halogens leading to greater affinity. nih.gov For instance, the affinity for both transporters follows the trend: 3-F-Phe < 3-Cl-Phe < 3-Br-Phe < 3-I-Phe. nih.gov This suggests that a hydrophobic subpocket within the binding sites of both LAT1 and LAT2 can accommodate and favorably interact with bulky substituents at the meta position. nih.gov

In contrast, halogen substitution at the ortho position (position 2) can lead to high LAT1 affinity, sometimes comparable to or even exceeding that of the meta-substituted analogs. nih.gov However, this high LAT1 affinity is often accompanied by a lack of enhanced affinity for LAT2, thereby increasing the selectivity for LAT1. nih.gov For example, 2-iodo-L-phenylalanine (2-I-Phe) has been identified as a compound with markedly improved LAT1 affinity and selectivity. nih.gov This suggests the presence of a specific hydrophobic pocket in LAT1 that can effectively interact with a large halogen at the ortho position, a feature that is less pronounced in LAT2. nih.gov

Substitution at the para position (position 4) generally results in lower LAT1 affinity compared to the ortho and meta positions. nih.gov For example, the inhibitory effect of 4-I-Phe on L-[¹⁴C]leucine uptake (a measure of LAT1 interaction) was found to be less potent than that of 3-I-Phe. nih.gov

The differential effects of positional isomerism are crucial for the design of selective LAT1-targeting agents. By strategically placing a halogen at a specific position on the phenyl ring, it is possible to fine-tune the affinity and selectivity of the compound for the desired transporter isoform.

Table 1: Effect of Halogen Positional Isomerism on Amino Acid Transporter Affinity

| Compound | Position of Halogen | Relative LAT1 Affinity | Relative LAT2 Affinity |

| 2-Iodo-phenylalanine | Ortho | High | Unchanged |

| 3-Iodo-phenylalanine | Meta | High | High |

| 4-Iodo-phenylalanine | Para | Moderate | High |

This table provides a qualitative summary based on reported research findings. nih.gov

Impact of Halogen Identity (Iodine, Fluorine, Bromine) on Pharmacokinetic Properties and Target Interaction

The identity of the halogen atom (iodine, fluorine, or bromine) substituted onto the phenylalanine scaffold significantly influences both the pharmacokinetic properties of the molecule and its interaction with biological targets. The size, lipophilicity, and electronegativity of the halogen all contribute to these effects.

In terms of target interaction, particularly with amino acid transporters like LAT1, the size of the halogen is a key determinant of affinity. nih.gov Studies have consistently shown that for a given position on the phenyl ring (e.g., the meta position), the affinity for LAT1 increases with the size of the halogen. nih.gov The trend is typically observed as Iodine > Bromine > Chlorine > Fluorine. nih.gov This suggests that a larger, more lipophilic halogen can form more favorable hydrophobic interactions within the transporter's binding pocket. nih.gov

The pharmacokinetic profiles of halogenated compounds can also vary significantly. For instance, a comparative study of fluorinated versus iodinated photosensitizers derived from chlorophyll-a revealed a notable difference in their in vivo behavior. nih.gov The fluorinated compounds exhibited maximal tumor uptake at 2 hours post-injection, while the iodinated counterpart showed the highest uptake at 24 hours post-injection. nih.gov This suggests that the iodinated compound remains in circulation for a longer period, leading to delayed but potentially higher accumulation in the target tissue. nih.gov

This difference in pharmacokinetics can be attributed to several factors, including plasma protein binding, tissue distribution, and clearance rates, all of which can be influenced by the nature of the halogen. While not directly studying phenylalanine derivatives, this research highlights the profound impact that the choice of halogen can have on the in vivo disposition of a molecule. nih.gov

The selection of a specific halogen for a phenylalanine-based diagnostic or therapeutic agent is therefore a critical consideration. While a larger halogen like iodine may provide higher affinity for the target transporter, a smaller halogen like fluorine might offer more favorable pharmacokinetic properties for certain applications, such as positron emission tomography (PET) imaging where rapid uptake and clearance are often desirable. nih.gov

Table 2: Influence of Halogen Identity on Key Properties

| Halogen | Atomic Radius (pm) | Electronegativity (Pauling Scale) | General Impact on LAT1 Affinity | General Impact on Pharmacokinetics |

| Fluorine | 57 | 3.98 | Lower | Faster uptake and clearance |

| Bromine | 114 | 2.96 | Higher | Intermediate (Inferred) |

| Iodine | 133 | 2.66 | Highest | Slower uptake and prolonged circulation |

This table presents generalized trends based on available research. nih.govnih.gov

Role of Stereochemical Configuration (L- vs D-Isomers) in Biological Recognition and Transport

The stereochemistry of amino acid analogs, specifically the distinction between L- and D-isomers, is a fundamental factor in their biological recognition and transport. youtube.commasterorganicchemistry.com Naturally occurring amino acids in humans are predominantly in the L-configuration, and transport systems have evolved to preferentially recognize and transport these L-isomers. youtube.comyoutube.com

For alpha-methylated phenylalanine derivatives, the L-isomer is generally the preferred substrate for amino acid transporters like LAT1. nih.gov Studies examining the transport of 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine (a close analog of 3-iodo-alpha-methyl-L-phenylalanine) have shown that its uptake is mediated by human LAT1 and is highly stereoselective for the L-isomer. nih.gov The uptake of the L-isomer can be inhibited by other L-amino acids, but less so by their D-counterparts, further highlighting the transporter's preference for the L-configuration. nih.gov

However, the D-isomers are not entirely excluded from biological transport. Some studies have shown that D-isomers of certain amino acid analogs can also be transported, albeit often with different kinetics and efficiencies compared to their L-counterparts. researchgate.netwikipedia.org For example, a study comparing 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine found that both isomers showed significant uptake in various tumor models. researchgate.net Interestingly, the D-isomer exhibited faster blood clearance. researchgate.net

The differential handling of L- and D-isomers can be exploited in drug design. The L-isomer, being more readily transported, might be ideal for delivering a therapeutic agent into a cell. nih.gov Conversely, a D-isomer might have a longer plasma half-life due to slower transport and metabolism, which could be advantageous for certain applications. researchgate.net Furthermore, the specific stereochemistry can influence the subsequent metabolic fate of the compound within the cell. wikipedia.org

In the context of Phenylalanine, 3-iodo-alpha-methyl-, the L-isomer is expected to be the primary substrate for LAT1-mediated transport. However, the potential for the D-isomer to interact with this or other transporters should not be disregarded and may present opportunities for developing compounds with distinct pharmacokinetic and pharmacodynamic profiles.

Application of Computational Chemistry and Molecular Dynamics Simulations for SAR Elucidation

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for elucidating the structure-activity relationships (SAR) of molecules like Phenylalanine, 3-iodo-alpha-methyl- and its derivatives. frontiersin.orgnih.gov These in silico methods provide valuable insights into how these compounds interact with their biological targets at an atomic level, complementing experimental data and guiding the design of more potent and selective molecules.

Docking studies, a key component of computational chemistry, can predict the preferred binding orientation of a ligand within the active site of a protein, such as an amino acid transporter. frontiersin.org By modeling the interactions between the ligand and the amino acid residues of the binding pocket, researchers can understand why certain structural features, like the position and identity of a halogen, lead to higher affinity. For example, docking simulations can help visualize how the 3-iodo group of 3-iodo-alpha-methyl-phenylalanine fits into a hydrophobic pocket of the LAT1 transporter, thereby explaining its high affinity. nih.gov

Molecular dynamics simulations take these investigations a step further by simulating the dynamic behavior of the ligand-protein complex over time. nih.gov This allows for the study of the conformational changes that both the ligand and the protein undergo upon binding, providing a more realistic picture of the interaction. MD simulations can reveal the stability of the binding pose predicted by docking and can help to identify key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov

These computational approaches are particularly useful for:

Rationalizing experimental SAR data: They can provide a structural basis for why one derivative is more active than another.

Predicting the activity of novel compounds: By modeling new derivatives before they are synthesized, researchers can prioritize the most promising candidates for experimental testing, saving time and resources.

Guiding lead optimization: Computational methods can suggest specific modifications to a lead compound that are likely to improve its affinity, selectivity, or pharmacokinetic properties.

For instance, computational models can be used to explore the effects of different halogen substitutions at various positions on the phenyl ring, or to assess the impact of adding other functional groups to the molecule. By combining computational predictions with experimental validation, a more comprehensive understanding of the SAR for Phenylalanine, 3-iodo-alpha-methyl- and its analogs can be achieved, accelerating the development of new diagnostic and therapeutic agents.

Advanced Analytical Methodologies in Phenylalanine, 3 Iodo Alpha Methyl Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool in the analysis of "Phenylalanine, 3-iodo-alpha-methyl-," allowing for its separation from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and confirming the identity of "Phenylalanine, 3-iodo-alpha-methyl-". Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of amino acids and their derivatives. In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For "Phenylalanine, 3-iodo-alpha-methyl-," its purity can be determined by monitoring the chromatogram for the presence of extraneous peaks, which would indicate impurities from the synthesis or degradation products. The retention time of the main peak, under defined conditions, serves as a key identifier for the compound. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities.

Table 1: Illustrative HPLC Parameters for Amino Acid Analysis

| Parameter | Value |

| Column | C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

This table represents typical starting conditions for the analysis of amino acid derivatives and may require optimization for "Phenylalanine, 3-iodo-alpha-methyl-".

Chiral HPLC for Enantiomeric Excess Determination

Since "Phenylalanine, 3-iodo-alpha-methyl-" possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers (L- and D-forms). Distinguishing between these enantiomers is critical, as they can exhibit different biological activities. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.

This is often achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of amino acid enantiomers. Another approach involves the use of a chiral mobile phase additive that forms diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column.

Table 2: Example of a Chiral HPLC System for Amino Acid Enantiomer Separation

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

The specific conditions would need to be developed and validated for "Phenylalanine, 3-iodo-alpha-methyl-".

Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of "Phenylalanine, 3-iodo-alpha-methyl-" with high accuracy, confirming its elemental composition. When coupled with a separation technique like HPLC (LC-MS), it provides a highly sensitive and selective method for analysis.

Tandem mass spectrometry (MS/MS) can be used to gain further structural information. In MS/MS, the parent ion of "Phenylalanine, 3-iodo-alpha-methyl-" is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. For "Phenylalanine, 3-iodo-alpha-methyl-," ¹H NMR and ¹³C NMR are fundamental.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration of the signals are all used to piece together the structure.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Table 3: Predicted ¹H NMR Chemical Shifts for a Phenylalanine Derivative

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| CH | ~4.0 | Quartet |

| CH₃ (alpha) | ~1.5 | Doublet |

| NH₂ | Variable | Broad Singlet |

These are approximate values and can vary based on the solvent and specific substitution pattern.

Radiometric Detection Methods for Quantitative Analysis in Biological Matrices

When "Phenylalanine, 3-iodo-alpha-methyl-" is labeled with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), it can be used as a tracer in biological studies. Radiometric detection methods are then employed for its quantitative analysis in various biological matrices such as blood, plasma, and tissue homogenates.

These methods rely on the detection of the radiation emitted by the radiolabeled compound. Techniques like gamma counting or liquid scintillation counting are used to measure the amount of radioactivity, which is directly proportional to the concentration of the radiolabeled "Phenylalanine, 3-iodo-alpha-methyl-". This allows for sensitive and specific quantification, even at very low concentrations, which is essential for pharmacokinetic and biodistribution studies. The use of radio-iodinated amino acid analogs like L-3-[¹²³I]-iodo-alpha-methyl-tyrosine and p-[¹²³I]-iodo-L-phenylalanine in Single-Photon Emission Computed Tomography (SPECT) imaging of tumors highlights the importance of these radiometric techniques.

Table 4: Common Radioisotopes of Iodine Used in Labeling

| Isotope | Half-life | Emission Type | Primary Use |

| ¹²³I | 13.22 hours | Gamma | SPECT Imaging |

| ¹²⁵I | 59.4 days | Gamma | In vitro assays, Autoradiography |

| ¹³¹I | 8.02 days | Beta, Gamma | Therapy, Imaging |

This multi-faceted analytical approach, combining chromatographic separation with spectroscopic characterization and radiometric detection, is essential for the thorough investigation of "Phenylalanine, 3-iodo-alpha-methyl-" in both chemical and biological research.

Future Directions and Emerging Research Avenues for Alpha Methylated Phenylalanine Analogs

Design and Synthesis of Next-Generation Analogs with Enhanced Biological Specificity

The development of novel alpha-methylated phenylalanine analogs with superior biological specificity is a cornerstone of future research. The primary goal is to engineer molecules with higher affinity and selectivity for LAT1, which is crucial for effective tumor targeting and reducing off-target effects. nih.gov

Recent studies have highlighted that the addition of a methyl group to the alpha-carbon of phenylalanine enhances its selectivity for LAT1 over other transporters like LAT2. nih.govsnmjournals.org This structural modification is a key reason for the tumor-specific accumulation of these analogs. snmjournals.org Building on this, researchers are exploring further modifications to the phenylalanine scaffold. For instance, the creation of bicyclic phenylalanine analogs, such as (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (bicyclic-Phe), has shown promising results. nih.gov Bicyclic-Phe not only maintains the LAT1 selectivity conferred by the alpha-methylation but also exhibits higher affinity for the transporter compared to its parent compound. nih.gov

Another avenue of exploration is the strategic placement of halogen atoms on the benzene (B151609) ring of phenylalanine. nih.gov Studies have shown that introducing an iodine atom at the 2-position of the ring can significantly improve LAT1 affinity and selectivity, although it may reduce the transport velocity. nih.gov The synthesis of such analogs often involves multi-step processes, starting from commercially available precursors. For example, the synthesis of optically active alpha-methyl-phenylalanine derivatives can be achieved through the resolution of a corresponding α-halo acid followed by amination. google.com Furthermore, practical methods for creating derivatives like thiophenylalanine-containing peptides from iodophenylalanine precursors are being developed, which could open up new possibilities for creating theranostic agents. nih.gov

The table below summarizes the characteristics of some key phenylalanine analogs, illustrating the impact of structural modifications on their interaction with LAT1.

| Compound | Key Structural Feature | Interaction with LAT1 | Reference |

| α-Methyl-Phenylalanine | Methyl group at the α-carbon | Increased selectivity for LAT1 over LAT2. nih.govsnmjournals.org | nih.govsnmjournals.org |

| Bicyclic-Phenylalanine | Cyclic structure incorporating the α-methylene | High LAT1 affinity and selectivity. nih.gov | nih.gov |

| 2-Iodo-L-phenylalanine | Iodine at the 2-position of the benzene ring | Markedly improved LAT1 affinity and selectivity. nih.gov | nih.gov |

| 3-Iodo-α-methyl-L-tyrosine (IMT) | Iodine at the 3-position and α-methyl group | Transported by LAT1, with the α-methyl group contributing to selectivity. snmjournals.orgkanazawa-u.ac.jp | snmjournals.orgkanazawa-u.ac.jp |

These findings underscore the importance of rational drug design in developing next-generation alpha-methylated phenylalanine analogs. By systematically modifying the core structure, researchers aim to create compounds with optimized properties for tumor-specific imaging and therapy.

Integration with Hybrid Multimodal Preclinical Imaging Platforms

The evaluation of novel alpha-methylated phenylalanine analogs will be significantly enhanced by their integration with hybrid multimodal preclinical imaging platforms. These platforms, which combine techniques like Positron Emission Tomography (PET), Computed Tomography (CT), and Magnetic Resonance Imaging (MRI), provide a comprehensive view of tracer biodistribution, tumor anatomy, and physiological context.

PET imaging with radiolabeled alpha-methylated amino acids, such as ¹⁸F-labeled analogs, has already shown great promise in differentiating malignant tumors from surrounding healthy tissue due to the high tumor-specific uptake via LAT1. nih.gov For example, L-2-¹⁸F-FAMP, an ¹⁸F-labeled α-methyl-phenylalanine derivative, has demonstrated high tumor accumulation and favorable pharmacokinetics in preclinical models. nih.gov The use of microPET/CT imaging allows for detailed visualization of tumor uptake and clearance from normal tissues. nih.gov

Future research will focus on leveraging the capabilities of even more advanced hybrid imaging systems. For instance, combining PET with high-resolution MRI can provide superior soft-tissue contrast, enabling more precise localization of tracer accumulation within the tumor microenvironment. Furthermore, the development of novel fluorescent probes that can detect boronic acid-containing agents like 4-borono-L-phenylalanine (BPA) will facilitate dual-color imaging in living cells, offering insights into the intracellular distribution of these therapeutic compounds. mdpi.com

The table below outlines various imaging modalities and their specific contributions to the preclinical evaluation of alpha-methylated phenylalanine analogs.

| Imaging Modality | Contribution | Example Application | Reference |

| PET/CT | Provides functional information on tracer uptake and anatomical localization. | Visualizing tumor accumulation of ¹⁸F-labeled α-methyl-phenylalanine derivatives. nih.govnih.gov | nih.govnih.gov |

| PET/MRI | Combines functional PET data with high-resolution soft-tissue contrast from MRI. | Precise localization of tracer uptake within the tumor and surrounding tissues. | |

| Fluorescence Microscopy | Enables visualization of the intracellular distribution of fluorescently tagged analogs or probes. | Dual-color imaging of boronic-acid-containing agents in living cells. mdpi.com | mdpi.com |

| Hyperpolarized ¹³C MRI | Offers a non-radioactive method to probe metabolic pathways in real-time. | Assessing tumor metabolism and response to therapy. ajnr.org | ajnr.org |

The integration of these advanced imaging techniques will not only accelerate the preclinical development of new analogs but also provide a deeper understanding of their in vivo behavior, ultimately paving the way for their successful clinical translation.

Exploration of Translational Research Potential in Experimental Therapeutics through LAT1 Targeting

The overexpression of LAT1 in a multitude of cancers makes it an attractive target for experimental therapeutics. nih.govnih.gov Alpha-methylated phenylalanine analogs, with their high specificity for LAT1, are at the forefront of this translational research. snmjournals.orgnih.gov

One of the most promising therapeutic applications is in Boron Neutron Capture Therapy (BNCT). nih.gov BNCT is a targeted radiotherapy that relies on the accumulation of a boron-containing agent, such as 4-borono-L-phenylalanine (BPA), within tumor cells. mdpi.com Subsequent irradiation with thermal neutrons triggers a nuclear reaction that releases high-energy particles, selectively destroying the cancer cells. The efficacy of BNCT is highly dependent on the specific delivery of boron to the tumor, a role for which LAT1-targeted agents are well-suited. youtube.com However, the heterogeneous expression of LAT1 in some tumors, like glioblastoma, presents a challenge, highlighting the need for patient stratification based on LAT1 expression levels. youtube.com

Beyond BNCT, LAT1-targeted compounds are being explored for the delivery of other cytotoxic agents. The concept is to use the alpha-methylated phenylalanine scaffold as a "Trojan horse" to carry therapeutic payloads into cancer cells via the LAT1 transporter. This approach has the potential to increase the concentration of anticancer drugs within the tumor while minimizing systemic toxicity. nih.gov

Furthermore, inhibiting LAT1 function itself is a viable therapeutic strategy. Since cancer cells have a high demand for amino acids to support their rapid proliferation, blocking their uptake through LAT1 can lead to amino acid starvation and cell death. nih.gov Specific inhibitors of LAT1, such as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), have demonstrated anti-tumor effects in preclinical models of glioma. researchgate.net

The table below summarizes the key therapeutic strategies involving LAT1 targeting with alpha-methylated phenylalanine analogs and related compounds.

| Therapeutic Strategy | Mechanism of Action | Key Compound(s) | Reference |

| Boron Neutron Capture Therapy (BNCT) | Selective delivery of boron to tumors for targeted radiotherapy. | 4-borono-L-phenylalanine (BPA) | mdpi.comnih.gov |

| Targeted Drug Delivery | Use of LAT1-specific analogs to deliver cytotoxic agents to cancer cells. | Amino acid-drug conjugates | nih.gov |

| LAT1 Inhibition | Blocking amino acid transport to induce cancer cell starvation and inhibit growth. | 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) | researchgate.net |

The translational potential of these approaches is significant, offering new avenues for personalized cancer treatment. Future research will focus on optimizing the design of these therapeutic agents, evaluating their efficacy in a wider range of cancer models, and ultimately, translating these promising preclinical findings into clinical applications.

Q & A

Q. What strategies mitigate off-target toxicity while maintaining therapeutic efficacy?

- Methodology : Design prodrugs with tumor-specific cleavable linkers (e.g., hypoxia-responsive nitroreductase). Evaluate toxicity in zebrafish embryogenesis models (LC) and compare to melphalan’s hematopoietic suppression profile .

- Key Considerations : Monitor renal/hepatic biomarkers (e.g., BUN, ALT) in repeat-dose toxicity studies (28-day OECD guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.